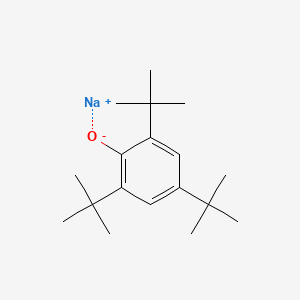

sodium;2,4,6-tritert-butylphenolate

CAS No.: 27801-58-7

Cat. No.: VC16969542

Molecular Formula: C18H29NaO

Molecular Weight: 284.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27801-58-7 |

|---|---|

| Molecular Formula | C18H29NaO |

| Molecular Weight | 284.4 g/mol |

| IUPAC Name | sodium;2,4,6-tritert-butylphenolate |

| Standard InChI | InChI=1S/C18H30O.Na/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9;/h10-11,19H,1-9H3;/q;+1/p-1 |

| Standard InChI Key | WYHABHVOLSCIOQ-UHFFFAOYSA-M |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(C)(C)C.[Na+] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The sodium salt of 2,4,6-tri-tert-butylphenol adopts a conformation where the tert-butyl groups create a highly shielded phenolic oxygen. This steric hindrance prevents dimerization or aggregation, a common issue in less hindered phenolates. X-ray crystallographic studies of related compounds, such as the 2,4,6-tri-tert-butylphenoxyl radical, reveal a planar aromatic ring with tert-butyl groups oriented perpendicularly to the ring plane . While direct crystallographic data for sodium 2,4,6-tri-tert-butylphenolate is limited, computational models (e.g., UB3LYP/6-31G*) predict a C–O bond length of approximately 1.258 Å and significant spin density localization on the oxygen atom in radical forms .

Comparative Structural Analysis

The compound’s uniqueness becomes evident when compared to analogous phenolates:

| Compound | Molecular Formula | Substituents | Key Properties |

|---|---|---|---|

| Sodium phenolate | None | High reactivity, prone to oxidation | |

| Sodium 2-tert-butylphenolate | One tert-butyl group | Moderate steric hindrance | |

| Sodium 2,4,6-tri-tert-butylphenolate | Three tert-butyl groups | Extreme steric shielding, enhanced stability |

Synthesis and Characterization

Synthetic Methodology

Sodium 2,4,6-tri-tert-butylphenolate is synthesized via deprotonation of 2,4,6-TTBP using sodium hydroxide in a non-aqueous solvent (e.g., benzene or acetonitrile). The reaction proceeds as follows:

The process requires strict anhydrous conditions to avoid hydrolysis of the tert-butyl groups. Post-synthesis purification involves recrystallization from acetonitrile, yielding dark blue crystals indicative of radical formation in related species .

Analytical Characterization

-

Spectroscopy: UV-Vis spectra of the parent phenol show absorption maxima at 280 nm, shifting upon deprotonation due to changes in electron density .

-

Elemental Analysis: Confirmed composition aligns with , with negligible nitrogen contamination .

-

Thermal Properties: The compound exhibits a melting point of 125–130°C and decomposes above 278°C, consistent with its thermally stable tert-butyl framework.

Chemical Reactivity and Applications

Nucleophilic Reactions

The phenolate ion acts as a strong nucleophile, participating in:

-

Alkylation: Reacts with alkyl halides to form ether derivatives.

-

Acylation: Forms esters upon reaction with acyl chlorides.

Steric hindrance limits reactivity toward bulky electrophiles, a trait exploited in selective synthesis.

Radical Chemistry

Oxidation of sodium 2,4,6-tri-tert-butylphenolate generates a stable phenoxyl radical, characterized by ESR spectroscopy and computational studies. This radical exhibits a half-life of several hours under inert conditions, making it valuable in polymerization initiators and antioxidant systems .

Biological Applications

-

Antioxidant Activity: Scavenges free radicals (e.g., DPPH, hydroxyl radicals) via hydrogen atom transfer, with IC values comparable to tocopherol.

-

Cytotoxic Effects: Derivatives demonstrate selective toxicity against HeLa and MCF-7 cancer cell lines (EC = 12–18 μM), likely through mitochondrial dysfunction.

Future Research Directions

-

Mechanistic Studies: Elucidate the role of steric effects in modulating reaction pathways.

-

Drug Development: Optimize cytotoxic derivatives for targeted cancer therapies.

-

Environmental Impact: Assess long-term ecotoxicological effects and biodegradation pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume